molecular formula C16H32O8 B609287 m-PEG7-aldehyde CAS No. 1058691-77-2

m-PEG7-aldehyde

Cat. No. B609287
CAS RN: 1058691-77-2
M. Wt: 352.42
InChI Key: OFRPYQRIPDCCAA-UHFFFAOYSA-N
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Description

m-PEG7-aldehyde is a PEG reagent containing an aldehyde group . It can react with hydrazide and aminooxy groups for labeling and crosslinking carbonyls . It is reagent grade and is used for research purposes .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it is known that PEG reagents can be synthesized via free radical copolymerization . The process involves reacting poly (ethylene glycol) methyl ether methacrylates with N-acryloxysuccinimide or pentafluorophenyl methacrylate .


Chemical Reactions Analysis

Aldehyde groups in this compound can react with hydrazide and aminooxy groups for labeling and crosslinking carbonyls . In the context of PEGylation, N-hydroxysuccinimide (NHS) esters react with primary amine groups by nucleophilic attack, forming amide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (352.4 g/mol), solubility in water, DMSO, DCM, DMF , and its formula (C16H32O8) . Aldehydes and ketones have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols .

Scientific Research Applications

  • pH-Sensitive Nanocarriers : Kale and Torchilin (2007) synthesized and evaluated PEG-PE conjugates with hydrazone-based acid-sensitive linkages. These conjugates formed micelles that were highly sensitive to mildly acidic pH and stable at physiological pH, making them potential candidates for drug targeting and release in areas with altered pH, such as tumors or infarcts (Kale & Torchilin, 2007).

  • Enzymatic Oxidation Studies : Herold, Keil, and Bruns (1989) investigated the oxidation of polyethylene glycols (PEGs) by alcohol dehydrogenase (ADH), suggesting a pathway for PEG metabolism in humans and animals, potentially relevant for toxicology and pharmacokinetics (Herold, Keil, & Bruns, 1989).

  • Surface Coating for Biological Applications : Groll et al. (2005) explored the use of star-shaped PEG-stat-PPG prepolymers and grafted linear PEG for coating surfaces to prevent unspecific protein adsorption, which has significant implications in biomedical device manufacturing (Groll et al., 2005).

  • Enzyme Modification for Stability : Lu et al. (2018) described the modification of cellulase with m-PEG7-aldehyde to enhance its stability and activity in an ionic liquid, demonstrating potential for industrial biocatalysis applications (Lu et al., 2018).

  • Modification of Therapeutic Proteins : Inada et al. (1995) discussed the chemical modification of proteins with PEG to alter their molecular properties for therapeutic use, such as reducing immunoreactivity and extending clearance times (Inada et al., 1995).

  • Chemoselective Deprotection in Green Chemistry : Zhang et al. (2004) utilized PEG as a medium for deprotection of 1,1-diacetates, offering a simple and environmentally benign procedure with high yields (Zhang et al., 2004).

  • Chitosan-Based Hydrogels for Biomedical Applications : Zhang, Tao, Li, and Wei (2011) synthesized chitosan-based hydrogels using dibenzaldehyde-terminated telechelic PEG for potential biomedical applications like drug delivery and tissue engineering (Zhang, Tao, Li, & Wei, 2011).

  • Biorecognition Surfaces : Otsuka, Nagasaki, and Kataoka (2004) developed a PEG layer with a reactive aldehyde group for biorecognition applications, demonstrating the potential for creating sensitive biosensing surfaces (Otsuka, Nagasaki, & Kataoka, 2004).

  • Gene Delivery in Cancer Therapy : Guan et al. (2017) designed a pH-responsive detachable PEG shielding strategy for gene delivery, highlighting its potential in cancer therapy and polycationic nanoparticle applications (Guan et al., 2017).

Safety and Hazards

m-PEG7-aldehyde is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water .

Mechanism of Action

Target of Action

m-PEG7-aldehyde is a PEG derivative containing an aldehyde group . The primary targets of this compound are hydrazide and aminooxy groups . These groups are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) .

Mode of Action

The aldehyde group in this compound reacts specifically with hydrazide and aminooxy groups . This interaction leads to the formation of a stable bond, which is crucial in the synthesis of antibody-drug conjugates (ADCs) .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of adcs . ADCs are designed to deliver cytotoxic agents selectively to cancer cells, thereby reducing the impact on healthy cells. The role of this compound in this process suggests it may indirectly influence pathways related to cell death and cancer progression.

Pharmacokinetics

It’s known that the mpeg modification increases the aqueous solubility of the resulting compound . This could potentially enhance its bioavailability, allowing it to reach its target sites more effectively.

Result of Action

The primary result of this compound’s action is the formation of stable bonds with hydrazide and aminooxy groups . This is a crucial step in the synthesis of ADCs , which are designed to deliver cytotoxic agents selectively to cancer cells. Therefore, the action of this compound indirectly contributes to the selective killing of cancer cells.

Action Environment

It’s known that the compound should be stored at -5°c, kept dry, and avoid sunlight . These conditions likely help maintain the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

m-PEG7-aldehyde contains an aldehyde group that reacts specifically with hydrazide and aminooxy groups . This property allows it to form covalent bonds with biomolecules, such as proteins and enzymes, that contain these reactive groups. The nature of these interactions is typically a nucleophilic addition, where the hydrazide or aminooxy group attacks the electrophilic carbon atom of the aldehyde group .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of ADCs. ADCs are a class of biopharmaceutical drugs designed to target specific cells, such as cancer cells, for drug delivery. The this compound linker attaches the antibody, which recognizes and binds to a specific target on the cell surface, to the drug molecule. Once the ADC binds to the target cell, it is internalized, and the drug is released to exert its therapeutic effect.

Molecular Mechanism

The molecular mechanism of action of this compound is based on its ability to form stable linkages between antibodies and drugs in the creation of ADCs. The aldehyde group on the this compound molecule reacts with hydrazide or aminooxy groups on the drug or antibody, forming a stable bond . This allows the drug to be specifically delivered to cells that are recognized by the antibody, thereby increasing the efficacy of the drug and reducing off-target effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability. As a non-cleavable linker, this compound forms stable bonds that do not readily degrade over time. This stability is crucial for the effectiveness of ADCs, as it ensures that the drug remains attached to the antibody until it reaches the target cell.

Metabolic Pathways

Given its role as a linker in ADCs, it is likely that its metabolism would be closely tied to the metabolism of the ADC as a whole.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated through its incorporation into ADCs. The ADCs, including the this compound linker, are transported to target cells through the bloodstream. Once the ADC binds to its target on the cell surface, it is typically internalized through receptor-mediated endocytosis.

Subcellular Localization

The subcellular localization of this compound is determined by the ADC it is part of. After an ADC is internalized by a cell, it is often trafficked to the lysosome, where the drug is released to exert its therapeutic effect. Therefore, this compound, as part of the ADC, would also be localized to these subcellular compartments.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRPYQRIPDCCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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